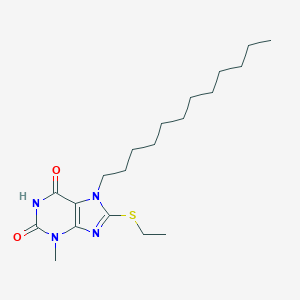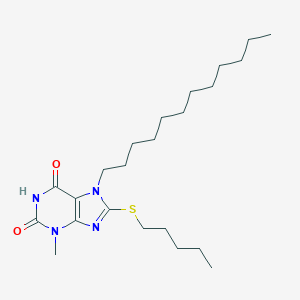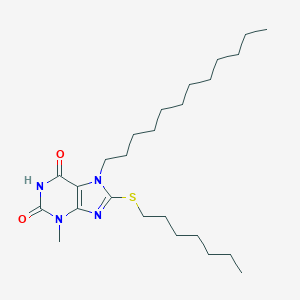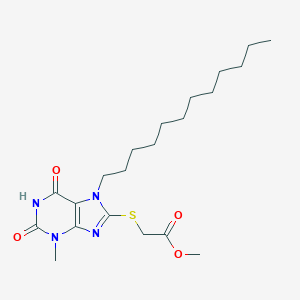![molecular formula C19H17BrN4O3 B406283 (4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B406283.png)
(4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a pyrazolone core structure This compound is notable for its diverse functional groups, including a bromophenyl group, a dimethylamino group, and a nitrobenzylidene moiety
Méthodes De Préparation
The synthesis of (4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 4-(dimethylamino)-3-nitrobenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 5-methyl-2,4-dihydro-3H-pyrazol-3-one under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
(4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme interactions and biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of (4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar compounds to (4Z)-1-(4-BROMOPHENYL)-4-{[4-(DIMETHYLAMINO)-3-NITROPHENYL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other pyrazolone derivatives with different substituents. For example:
2-(4-bromophenyl)-4-(dimethylamino)-2-(2-pyridinyl)butanenitrile: This compound has a similar bromophenyl group but differs in its other functional groups and overall structure.
N-(4-bromophenyl)furan-2-carboxamide: This compound features a bromophenyl group and a furan ring, highlighting the diversity of bromophenyl-containing compounds
Propriétés
Formule moléculaire |
C19H17BrN4O3 |
|---|---|
Poids moléculaire |
429.3g/mol |
Nom IUPAC |
(4Z)-2-(4-bromophenyl)-4-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H17BrN4O3/c1-12-16(19(25)23(21-12)15-7-5-14(20)6-8-15)10-13-4-9-17(22(2)3)18(11-13)24(26)27/h4-11H,1-3H3/b16-10- |
Clé InChI |
YJMFVSSKTWAROM-YBEGLDIGSA-N |
SMILES isomérique |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C3=CC=C(C=C3)Br |
SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C3=CC=C(C=C3)Br |
SMILES canonique |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)N(C)C)[N+](=O)[O-])C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-dodecyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406207.png)
![7-dodecyl-3-methyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406210.png)


![7-dodecyl-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406213.png)
![ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-METHYLBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B406214.png)
![ETHYL 2-(2,2-DIMETHYLPROPANAMIDO)-5-[(3-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406218.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-5-[(4-methoxyanilino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B406219.png)
![ETHYL 5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-2-(4-METHOXYBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406220.png)
![ETHYL 2-(4-METHOXYBENZAMIDO)-5-[(4-METHOXYPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B406222.png)
![Ethyl 2-benzamido-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B406223.png)
